molecular formula C13H10N2 B3260201 6-Phenylimidazo[1,2-a]pyridine CAS No. 328062-45-9

6-Phenylimidazo[1,2-a]pyridine

Cat. No.: B3260201
CAS No.: 328062-45-9
M. Wt: 194.23 g/mol
InChI Key: ALKXKQNDRZHUCR-UHFFFAOYSA-N
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Description

6-Phenylimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group attached at the 6-position.

Mechanism of Action

Imidazo[1,2-a]pyridines target essential, conserved cellular processes . For example, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting that it acts by disrupting mitochondria . By contrast, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine acted as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .

Safety and Hazards

The safety data sheet for imidazo[1,2-a]pyridine suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Therefore, future research may focus on developing new imidazo[1,2-a]pyridine derivatives with improved bioactivity and safety profiles. Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is also a potential area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another method involves the use of molecular iodine as a catalyst in a three-component coupling reaction of 2-aminopyridine derivatives, pertinent acetophenones, and dimedone in water medium under aerobic conditions . Additionally, copper (II) complex supported on magnetic nanoparticles has been used as a novel nanocatalyst for the synthesis of imidazo[1,2-a]pyridine derivatives through a one-pot three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic and microwave-assisted methods. These methods are preferred due to their high yields, environmentally friendly nature, and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidation or transition metal catalysis.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro groups, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Comparison with Similar Compounds

Properties

IUPAC Name

6-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-11(5-3-1)12-6-7-13-14-8-9-15(13)10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKXKQNDRZHUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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